molecular formula C12H15Br B8482252 5-Bromo-1,3-diethyl-2-vinylbenzene

5-Bromo-1,3-diethyl-2-vinylbenzene

Cat. No. B8482252
M. Wt: 239.15 g/mol
InChI Key: LLIKJGXHJJUTRT-UHFFFAOYSA-N
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Patent
US07592331B2

Procedure details

Using a procedure analogous to that used to prepare 30A, 37A (1.9 g, 5.6 mmol) was reacted with trimethyl(vinyl)silane to yield 37B (1.2 g, 90%) as a red oil. 1H NMR (400 MHz, CDCl3) δ ppm 1.14 (t, J=7.47 Hz, 6 H) 2.60 (q, J=7.62 Hz, 4 H) 5.21 (dd, J=17.80, 1.98 Hz, 1 H) 5.51 (dd, J=11.42, 1.76 Hz, 1 H) 6.64(dd, J=18.02, 11.42 Hz, 1 H) 7.18 (s, 2 H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
90%

Identifiers

REACTION_CXSMILES
Br[C:2]1C=CC(C=C)=C(C)[CH:3]=1.[Br:11][C:12]1[CH:13]=[C:14]([CH2:21][CH3:22])[C:15](I)=[C:16]([CH2:18][CH3:19])[CH:17]=1.C[Si](C)(C)C=C>>[Br:11][C:12]1[CH:13]=[C:14]([CH2:21][CH3:22])[C:15]([CH:2]=[CH2:3])=[C:16]([CH2:18][CH3:19])[CH:17]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C=C)C
Name
Quantity
1.9 g
Type
reactant
Smiles
BrC=1C=C(C(=C(C1)CC)I)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C=C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=C(C1)CC)C=C)CC
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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